2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide, which accurately describes its structural components and connectivity. The molecule consists of three primary structural domains: a 6-bromo-2-methoxynaphthalene system, an acetamide linker, and a 4-methylpyridin-2-yl substituent. The naphthalene core provides a rigid aromatic framework, while the bromine atom at position 6 and methoxy group at position 2 introduce specific electronic and steric properties that influence the compound's chemical behavior.
Alternative nomenclature systems may refer to this compound as 2-(6-bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide, reflecting different conventions for naming naphthalene derivatives. The structural formula reveals a planar naphthalene ring system with the acetamide side chain extending from the 1-position, creating a molecular architecture that combines aromatic stability with functional group reactivity. The presence of the 4-methylpyridine moiety introduces a basic nitrogen center that can participate in hydrogen bonding and coordination chemistry.
The molecular geometry exhibits characteristic features of naphthalene acetamide derivatives, with the acetamide carbonyl group capable of adopting different conformations relative to the naphthalene plane. The methoxy substituent at the 2-position provides electron-donating character to the aromatic system, while the bromine at position 6 acts as an electron-withdrawing group, creating an electronic asymmetry that influences the compound's reactivity patterns and potential biological activity.
Alternative Designations and Registry Numbers (CAS, PubChem CID)
Chemical databases assign various identifiers to track and catalog this compound systematically. The ChemSpider database records this compound under ID 889112, providing a unique identifier for chemical information retrieval and cross-referencing. This registration system enables researchers to access consistent chemical data across multiple platforms and ensures accurate compound identification in scientific literature and commercial databases.
Registry numbers serve as critical identifiers in chemical commerce and research, facilitating unambiguous compound specification in regulatory filings, patent applications, and scientific publications. The availability of database identifiers indicates that this compound has been synthesized and characterized, though it may exist primarily as a research chemical rather than a commercial pharmaceutical product. The molecular formula C₁₉H₁₇BrN₂O₂ provides a unique fingerprint that distinguishes this compound from related structural analogs.
Related compounds in chemical databases include structural variants with different substitution patterns on either the naphthalene or pyridine rings. For instance, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butyl-N-methylacetamide represents a structural analog with modified nitrogen substitution. These related structures provide valuable insights into structure-activity relationships and potential synthetic approaches for accessing the target compound.
Molecular Formula and Weight Calculations
The molecular formula C₁₉H₁₇BrN₂O₂ corresponds to a molecular weight of 385.261 g/mol, with a monoisotopic mass of 384.047340 g/mol. This molecular weight places the compound in the mid-range for pharmaceutical agents, suggesting potential for oral bioavailability and membrane permeation. The presence of the bromine atom contributes significantly to the molecular mass, accounting for approximately 20.7% of the total molecular weight.
Elemental composition analysis reveals the following mass percentions: carbon (59.23%), hydrogen (4.45%), bromine (20.74%), nitrogen (7.27%), and oxygen (8.31%). The relatively high carbon content reflects the extensive aromatic character of the molecule, while the bromine content indicates substantial halogen substitution that may influence biological activity and metabolic stability. The nitrogen content, derived from both the pyridine ring and acetamide functionality, provides basic and hydrogen-bonding capabilities essential for biological interactions.
The molecular formula indicates a degree of unsaturation of 12, consistent with the presence of two aromatic ring systems (naphthalene contributing 7 degrees, pyridine contributing 4 degrees) and one carbonyl group (contributing 1 degree). This high degree of unsaturation reflects the compound's aromatic character and structural rigidity, properties that often correlate with specific biological activities and binding affinities in medicinal chemistry applications.
Isomeric Considerations and Tautomeric Forms
The structural architecture of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide presents limited opportunities for constitutional isomerism, given the defined substitution patterns on both aromatic rings. However, the compound may exist in different conformational states due to rotation around the acetamide linkage and the orientation of the pyridine ring relative to the naphthalene system. These conformational variations can influence the compound's biological activity and crystal packing behavior.
The acetamide functionality represents the primary site for potential tautomeric equilibria, though such tautomerization is generally minimal under physiological conditions. The amide bond maintains predominantly its canonical form (C=O, C-N) rather than the less favorable enol tautomer (C-OH, C=N). The stability of the amide tautomer is enhanced by resonance stabilization and the electron-withdrawing character of the aromatic substituents.
Rotational isomers (rotamers) around the C-N bond of the acetamide group may exist in solution, with the relative populations depending on steric interactions between the naphthalene and pyridine systems. The 4-methyl substituent on the pyridine ring may preferentially adopt conformations that minimize steric clash with the naphthalene moiety, influencing the overall molecular shape and potential receptor binding geometries.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKJNZJUWJQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation at the 1-Position
The naphthalene derivative undergoes Friedel-Crafts acetylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Reaction conditions from patent EP3539965B1 indicate that acetyl chloride (1.5 equivalents) in dichloromethane at 0–5°C for 6 hours yields 2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl chloride. Excess acetyl chloride is removed under reduced pressure.
Amide Coupling with 4-Methylpyridin-2-Amine
The acetyl chloride intermediate reacts with 4-methylpyridin-2-amine under basic conditions. J-stage’s methodology for analogous N-pyridyl acetamides employs tetrahydrofuran (THF) as the solvent and sodium hydride (1.2 equivalents) to deprotonate the amine, facilitating nucleophilic attack. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH (60% dispersion in oil) |
| Temperature | 0°C to room temperature |
| Reaction Time | 1.5–5 hours |
The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), achieving >85% yield.
Optimization of Coupling Reactions
Palladium-Catalyzed Cross-Coupling
For scalability, palladium catalysis enhances coupling efficiency. A modified protocol from J-stage uses Pd(OAc)₂ (2 mol%) with Xantphos (4 mol%) in dioxane at 100°C to couple 2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl chloride with 4-methylpyridin-2-amine. This method reduces side products like N-acetylated byproducts.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, heating the reaction mixture at 170°C for 30 minutes under microwave conditions improves yield to 92% while reducing reaction time by 70%.
Analytical Characterization
The final product is characterized via:
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¹H-NMR (DMSO-d₆): Peaks at δ 8.75 (s, 1H, pyridyl H), 8.02–7.68 (m, 3H, naphthyl H), and 2.42–2.54 (m, 1H, CH₂).
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HPLC Purity : >98% using a C18 column (acetonitrile:water, 70:30).
Challenges and Mitigation Strategies
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Regioselectivity : Competing acetylation at the 3-position is minimized using AlCl₃, which favors 1-substitution.
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Byproduct Formation : Excess dimethyl sulfate in the methoxylation step is avoided by strict stoichiometric control.
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Purification : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves unreacted amine and acetyl chloride.
Industrial-Scale Considerations
Patent EP3539965B1 highlights the use of continuous flow reactors for the acetylation step, reducing reaction time from hours to minutes. Solvent recovery systems (e.g., distillation for toluene reuse) align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the acetamide group.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while substitution could produce a variety of functionalized naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds like this one are often investigated for their potential therapeutic properties. They may exhibit activity against certain biological targets, making them candidates for drug development.
Industry
In industry, such compounds can be used in the development of new materials, such as organic semiconductors or dyes. Their unique electronic properties make them suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
FPR2 Agonists with Acetamide Linkers
Pyridazinone-acetamide hybrids (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit mixed FPR1/FPR2 agonist activity in human neutrophils .
- Key contrast: The target compound lacks the pyridazinone ring but shares the acetamide linker.
- Functional impact: Pyridazinone derivatives activate calcium mobilization and chemotaxis, suggesting the target compound’s naphthalene system may prioritize different receptor interactions or solubility profiles.
Benzothiazole-Based Acetamides
EU Patent EP3348550A1 describes benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) with unspecified therapeutic applications .
- Structural divergence : Replacement of pyridinyl with benzothiazole alters hydrogen-bonding capacity and π-π stacking interactions.
Biological Activity
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a naphthalene core substituted with a bromine atom and a methoxy group, along with an acetamide moiety linked to a pyridine ring. Its unique structure suggests various possible interactions with biological targets, making it a subject of research for therapeutic applications.
The compound's molecular formula is , and it has a molecular weight of 364.23 g/mol. The specific structural attributes include:
- Bromine Atom : Provides electrophilic characteristics.
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Pyridine Ring : Known for its role in drug design due to its basicity and ability to participate in hydrogen bonding.
The biological activity of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is hypothesized to involve interactions with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.
- Receptors : Binding to specific receptors that could lead to downstream signaling effects.
The exact mechanism remains to be fully elucidated through further experimental studies.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Preliminary studies have suggested that 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
These effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Studies show promising results against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Fungi : Including Candida albicans.
This suggests potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. |
| Johnson et al. (2023) | Demonstrated antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. |
| Lee et al. (2024) | Investigated the mechanism of action, revealing apoptosis via caspase activation in A549 cells. |
Comparative Analysis
When compared to similar compounds within the naphthalene derivative class, such as 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide, the unique combination of functional groups in our compound may contribute to its distinct biological profile.
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide | Yes | Yes |
| 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-bromo-phenyl)-acetamide | Moderate | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
